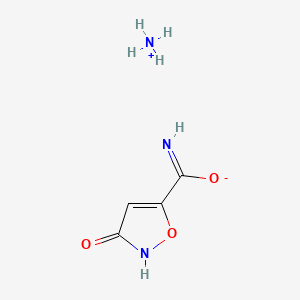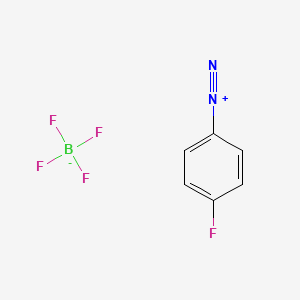
4-Fluorobenzenediazonium Tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzenediazonium Tetrafluoroborate is an organic compound with the molecular formula C6H4BF5N2 . It is a salt of a diazonium cation and tetrafluoroborate . It is considered an important metabolite of Benzene .
Synthesis Analysis
The synthesis of 4-Fluorobenzenediazonium Tetrafluoroborate involves the use of 4-fluoroaniline . The process involves dissolving 4-fluoroaniline in distilled water and adding 48 wt% tetrafluoroboric acid (HBF4) in water. The solution is then cooled to 0 °C and sodium nitrite is added dropwise within 30 minutes .
Molecular Structure Analysis
The molecular weight of 4-Fluorobenzenediazonium Tetrafluoroborate is 209.91 . The molecular structure consists of a benzene ring with a fluorine atom and a diazonium group attached .
Chemical Reactions Analysis
4-Fluorobenzenediazonium Tetrafluoroborate has been used in the electrochemically-initiated radical polymerization of reactive monomers . This process involves the generation of initiating radical species from 4-fluorobenzenediazonium tetrafluoroborate upon electrochemical cathodic reduction .
Applications De Recherche Scientifique
Organic Synthesis
4-Fluorobenzenediazonium Tetrafluoroborate is widely used as a standard reagent in organic synthesis . It plays a crucial role in the formation of various organic compounds, contributing to the development of new synthetic methods and the production of complex molecules.
Dye for Enterochromaffin Cells
This compound is used as a dye for enterochromaffin cells . These cells are a type of neuroendocrine cell that secretes serotonin. The ability to effectively stain these cells can aid in various biological and medical research studies.
Spectrophotometric Determination
It is used for the spectrophotometric determination of common aromatic diisocyanates . These compounds are widely used in the production of polyurethane products. The ability to accurately measure these compounds is important for quality control and safety in the manufacturing process.
Gallic Acid Determination
4-Fluorobenzenediazonium Tetrafluoroborate is used in the determination of gallic acid . Gallic acid is a type of phenolic acid found in a variety of plants and has been studied for its potential health benefits.
Tissue Staining
This compound is also used for tissue staining . This process is essential in biological research and medical diagnostics, as it allows for the visualization of cells and tissues under a microscope.
Trace Phenols Determination
It is used in the determination of trace phenols . Phenols are a type of chemical compound that can be found in a variety of substances, from natural organic matter to industrial waste. The ability to detect and measure these compounds is important for environmental monitoring and pollution control.
Electrochemically-Initiated Polymerization
4-Fluorobenzenediazonium Tetrafluoroborate is used in the electrochemically-initiated polymerization of reactive monomers . This process is used in the production of various types of polymers, which have a wide range of applications in industries such as plastics, coatings, and adhesives.
Proteomics Research
Lastly, this compound is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can aid in the analysis and identification of proteins in a given sample.
Mécanisme D'action
Target of Action
The primary target of 4-Fluorobenzenediazonium Tetrafluoroborate is the reactive monomers in the process of electrochemically-initiated radical polymerization . These monomers include 2,6-difluorophenyl acrylate (DFPA), pentafluorophenyl acrylate (PFPA), and glycidyl methacrylate (GMA) .
Mode of Action
4-Fluorobenzenediazonium Tetrafluoroborate interacts with its targets through an electrochemical process. This interaction results in the initiation of the radical polymerization of the reactive monomers .
Biochemical Pathways
The affected pathway is the radical polymerization of reactive monomers. The downstream effects include the formation of polymers with number-average molar masses (Mn) that can be determined by 19 F NMR spectroscopy in addition to size-exclusion chromatography .
Pharmacokinetics
Its solubility in water and its stability under certain conditions are crucial for its effectiveness in the polymerization process.
Result of Action
The result of the action of 4-Fluorobenzenediazonium Tetrafluoroborate is the successful initiation of the radical polymerization of reactive monomers. This leads to the formation of polymers that can be further modified post-polymerization .
Action Environment
The action of 4-Fluorobenzenediazonium Tetrafluoroborate is influenced by environmental factors such as temperature and the presence of other chemicals in the reaction mixture. For instance, the compound is sensitive to moisture , and its reactivity may be affected by the pH of the solution. The compound is stable under normal conditions but should be stored at 2-8°C to maintain its efficacy and stability.
Propriétés
IUPAC Name |
4-fluorobenzenediazonium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZSAFIGGZOVJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF5N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 4-fluorobenzenediazonium tetrafluoroborate interact with reduced graphene, and what are the downstream effects?
A1: 4-Fluorobenzenediazonium tetrafluoroborate acts as a covalent modifier for reduced graphene sheets. The diazonium group in the molecule readily undergoes reactions with the electron-rich surface of graphenide []. This covalent functionalization disrupts the extended π-conjugation of graphene, leading to changes in its electronic properties. This modification can be observed through techniques like scanning Raman spectroscopy (SRS) and x-ray photoelectron spectroscopy (XPS) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

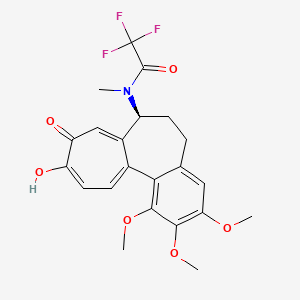
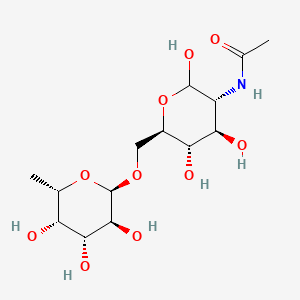
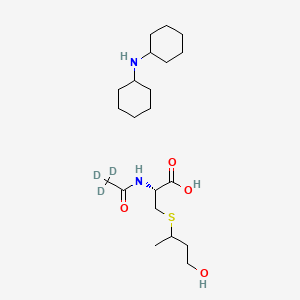
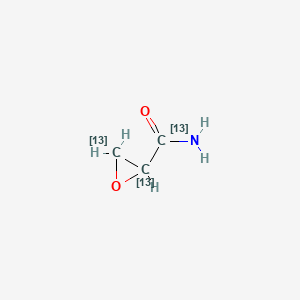
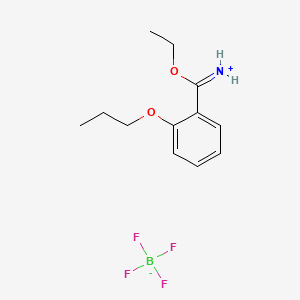
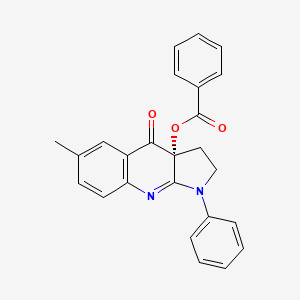

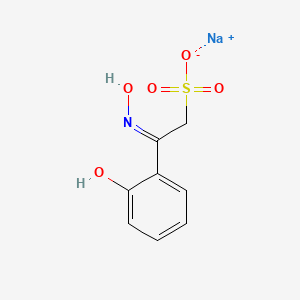
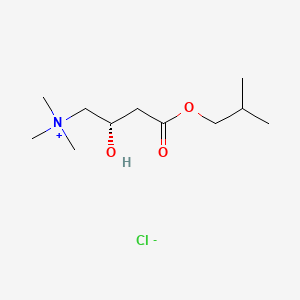
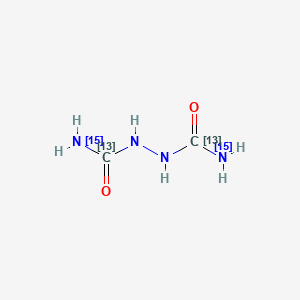
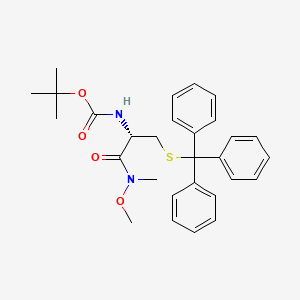
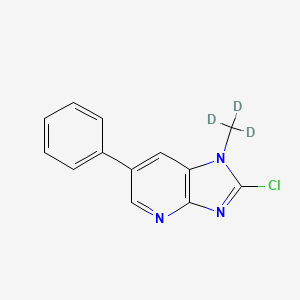
![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
